N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-nitroaniline derivatives.
Introduction of the Fluoro and Nitro Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Coupling with Acetamide: The final step involves coupling the benzoxadiazole derivative with an acetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluoro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a fluorescent probe for imaging and detection of biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules and emit fluorescence upon excitation. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzoxadiazol-4-yl)-2-(5-chloro-2-nitrophenoxy)acetamide
- N-(2,1,3-benzoxadiazol-4-yl)-2-(5-bromo-2-nitrophenoxy)acetamide
- N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-2-nitrophenoxy)acetamide
Uniqueness
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide is unique due to the presence of the fluoro group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This can influence its reactivity, binding interactions, and overall properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H9FN4O5 |
---|---|
Molecular Weight |
332.24 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H9FN4O5/c15-8-4-5-11(19(21)22)12(6-8)23-7-13(20)16-9-2-1-3-10-14(9)18-24-17-10/h1-6H,7H2,(H,16,20) |
InChI Key |
JNJWSMHPJCEJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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